Dual TBK1/IKKε Inhibition: A Unique Profile Among Pyrazine-Carbonitrile Scaffolds
3-(Pyridin-4-yl)pyrazine-2-carbonitrile serves as the core scaffold for a patented series of dual TBK1/IKKε inhibitors [1]. This is a stark contrast to other pyrazine-2-carbonitrile analogs, such as 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitriles, which are selective CHK1 inhibitors [2]. The target difference is a direct consequence of the different substitution pattern on the pyrazine ring. The Merck patent specifically highlights that the compounds inhibit TBK1 and IKKε [1], while the CHK1 inhibitor series are potent and selective for CHK1, with no reported activity on TBK1/IKKε [2].
| Evidence Dimension | Primary Kinase Target Profile |
|---|---|
| Target Compound Data | Dual TBK1/IKKε Inhibition (patented compound class) |
| Comparator Or Baseline | 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile analogs: Selective CHK1 Inhibition (IC50 values as low as 1.3 nM for CHK1, >1000-fold selectivity over CHK2) [REFS-2, REFS-3] |
| Quantified Difference | Targets are distinct: TBK1/IKKε vs. CHK1. The compounds are optimized for different biological pathways. |
| Conditions | TBK1 and IKKε biochemical assays (Patent US 9,273,029) [1] vs. CHK1/CHK2 enzymatic and cellular assays (J. Med. Chem. 2012) [2] |
Why This Matters
This dictates that the compound can only be used in assays and experiments designed for TBK1/IKKε pathway modulation, and cannot be substituted with other pyrazine-carbonitriles optimized for CHK1.
- [1] Hoelzemann, G., Eggenweiler, H. M., Karra, S. R. (Merck Patent GmbH). Pyridine-and Pyrazine Derivatives. US Patent 9,273,029, March 1, 2016. View Source
- [2] Lainchbury, M., et al. (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. J. Med. Chem. 55, 22, 9909-9922. DOI: 10.1021/jm3012274 View Source
- [3] Osborne, J. D., et al. (2016). CCT245737: a novel, orally active CHK1 inhibitor with potent antitumor activity and enhanced selectivity. Cancer Res. 76(14_Supplement), 2712-2712. DOI: 10.1158/1538-7445.AM2016-2712 View Source
